
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a but-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the ester react in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
化学反応の分析
Types of Reactions
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate: shares similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethoxyphenyl group and the but-2-enoate moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H14O5 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
methyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O5/c1-16-11-6-4-9(8-12(11)17-2)10(14)5-7-13(15)18-3/h4-8H,1-3H3/b7-5+ |
InChIキー |
HWFBZCHUTWPZIH-FNORWQNLSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


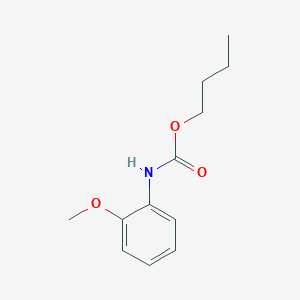

![2-Thia-6-azaspiro[3.4]octan-7-one](/img/structure/B12859259.png)


![Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)
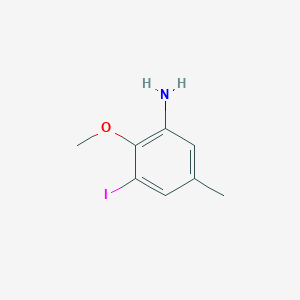
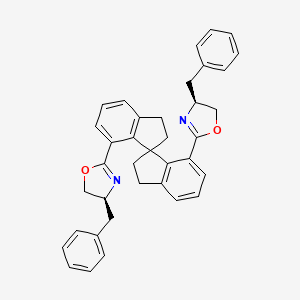
![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
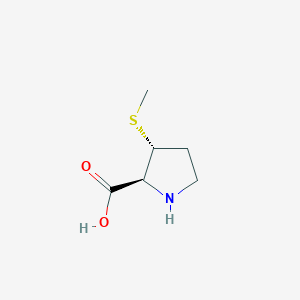
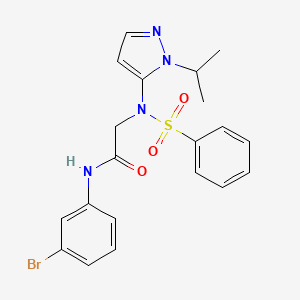
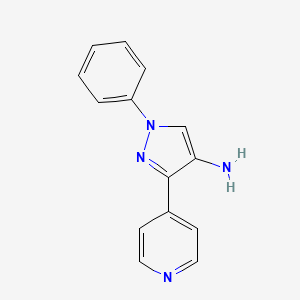
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
